2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8-5-4-6-9(2)12(8)16-11(17)7-15-13(18)10(3)14/h4-6,10H,7H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVCCMHXEFKDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained . The general reaction scheme is as follows:
Step 1: 2,6-dimethylaniline is dissolved in anhydrous benzene and cooled to below 28°C.
Step 2: Chloroacetyl chloride is added dropwise while maintaining the temperature below 30°C.
Step 3: The reaction mixture is stirred for 1 hour and then heated to reflux for 8 hours.
Step 4: The mixture is cooled, and the product is crystallized, filtered, and dried.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines and thiols.
- Oxidation and Reduction : It can undergo oxidation with agents like potassium permanganate or reduction with lithium aluminum hydride.
Pharmaceutical Development
Research indicates that 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide may possess therapeutic properties:
- Antitumor Activity : Preliminary studies suggest that derivatives exhibit cytotoxic effects against cancer cell lines (e.g., HT-29 and TK-10), indicating potential for development as anticancer agents.
- Antimicrobial Properties : Similar compounds have shown promise in antimicrobial applications, suggesting a broader spectrum of biological activity.
Biological Studies
The compound is utilized in biological research to investigate its interactions with enzymes and receptors. Its mechanism of action involves binding to specific molecular targets, altering their activity and leading to various biological effects.
Antitumor Studies
In vitro studies have demonstrated that structurally related compounds can significantly inhibit growth in cancer cell lines. For example:
- Compounds similar to this compound showed IC50 values in the low micromolar range against various tumor cell lines.
Mechanistic Insights
Investigations into the mechanism of action revealed that related compounds can induce apoptosis in cancer cells through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Chloro-Substituted Propanamides
2-Chloro-N-(2,6-Dimethylphenyl)Propanamide
- Molecular Formula: C₁₁H₁₄ClNO
- Molecular Weight : 227.69 g/mol
- Key Differences : Lacks the carbamoylmethyl group, resulting in reduced polarity and molecular weight.
- Applications : Intermediate in synthesizing lidocaine analogs (e.g., brominated derivatives for local anesthetics) .
2-Chloro-N-(2,4-Dimethylphenyl)Propanamide
Carbamoylmethyl-Functionalized Analogs
2-Chloro-N-{[(2,6-Dimethylphenyl)Carbamoyl]Methyl}Acetamide
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 254.71 g/mol
- Key Differences : Shorter acetamide backbone (C₂ vs. C₃ in propanamide).
- Solubility: Slightly soluble in chloroform, methanol, and DMSO, indicating moderate hydrophobicity .
2-Chloro-N-(2,6-Dimethylphenyl)-N-[(2-Methylpropoxy)Methyl]Acetamide (Thenilchlor)
Comparative Data Table
Key Research Findings
Chlorine at the α-carbon is critical for herbicidal activity in analogs like metazachlor and dimethachlor .
Solubility Trends :
- Carbamoylmethyl derivatives (e.g., target compound) exhibit lower solubility in polar solvents than acetamide analogs due to increased molecular complexity .
Synthetic Utility :
- Brominated propanamide derivatives (e.g., 2-bromo-N-(2,6-dimethylphenyl)propanamide) serve as intermediates for pharmaceuticals like tocainide .
Biological Activity
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide, with the CAS number 750608-18-5, is a chemical compound characterized by the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol. This compound is synthesized through the reaction of 2,6-dimethylaniline with chloroacetyl chloride under controlled conditions. The interest in this compound lies in its potential biological activities and applications in pharmaceutical research.
Synthesis Process
The synthesis involves several steps:
- Dissolution : 2,6-dimethylaniline is dissolved in anhydrous benzene and cooled to below 28°C.
- Addition of Chloroacetyl Chloride : Chloroacetyl chloride is added dropwise while maintaining a temperature below 30°C.
- Refluxing : The mixture is stirred for one hour and then heated to reflux for eight hours.
- Crystallization : After cooling, the product is crystallized, filtered, and dried.
Chemical Reactions
The compound can undergo various chemical reactions:
- Substitution Reactions : The chlorine atom can be substituted by other nucleophiles.
- Oxidation and Reduction : It can participate in oxidation and reduction reactions under specific conditions.
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C13H17ClN2O2 |
| Molecular Weight | 268.74 g/mol |
| CAS Number | 750608-18-5 |
| IUPAC Name | 2-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]propanamide |
| InChI Key | ODVCCMHXEFKDBY-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to various biological effects.
Potential Therapeutic Applications
Research has indicated that this compound may possess several therapeutic properties:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various tumor cell lines .
- Antimicrobial Properties : Some studies have explored the potential antimicrobial effects of similar compounds, suggesting a broader spectrum of biological activity.
Case Studies
- Antitumor Studies : In vitro studies have demonstrated that related compounds exhibit significant growth inhibition in cancer cell lines such as HT-29 and TK-10, indicating potential for further development as anticancer agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds structurally related to this compound can induce apoptosis in cancer cells through mitochondrial pathways .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Antitumor Activity (IC50) |
|---|---|
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Not specified |
| This compound | Low micromolar range |
Q & A
Basic: What are the optimal synthetic routes for 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step process. First, the carbamoylmethylamine intermediate is prepared by reacting 2,6-dimethylaniline with a carbamoylating agent (e.g., chloroacetyl chloride or bromopropionyl bromide) under controlled conditions. For the target compound, 2-chloropropionyl chloride may react with the intermediate in a nucleophilic substitution reaction. Key parameters include:
- Temperature control : Maintaining low temperatures (0–5°C) during exothermic reactions to minimize side products .
- Base selection : Sodium hydroxide or triethylamine to neutralize HCl byproducts and drive the reaction forward .
- Purification : Techniques like vacuum filtration, recrystallization, or column chromatography to isolate the product .
Yield and purity are highly dependent on stoichiometric ratios and solvent choice (e.g., dichloromethane or ethyl acetate). Industrial-scale methods prioritize reactor design and parameter consistency .
Advanced: How can computational modeling predict the reactivity and interaction of this compound with biological targets?
Methodological Answer:
Computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can elucidate:
- Binding affinity : Docking studies with sodium ion channels (e.g., NaV1.5) to assess antiarrhythmic potential, leveraging structural analogs like tocainide .
- Metabolic stability : Predicting cytochrome P450 interactions using software like Schrödinger or AutoDock .
- Solubility and logP : COSMO-RS or DFT calculations to optimize physicochemical properties for druglikeness .
Contradictions between predicted and experimental results (e.g., in vitro vs. in silico binding) require validation via mutagenesis or isotopic labeling .
Basic: What spectroscopic and crystallographic techniques are employed to characterize this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., chloro and methyl groups). For example, the methyl protons on the 2,6-dimethylphenyl group resonate at δ 2.2–2.4 ppm .
- X-ray crystallography : SHELX programs refine crystal structures to confirm stereochemistry and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₃H₁₇ClN₂O₂, exact mass 280.0975) and fragmentation patterns .
Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or solvent residues .
Advanced: What are the challenges in analyzing data discrepancies when comparing in vitro vs. in vivo efficacy of this compound's derivatives?
Methodological Answer:
- Bioavailability factors : In vitro assays (e.g., patch-clamp studies) may not account for metabolic degradation or plasma protein binding observed in vivo .
- Dose-response variability : Species-specific differences in cytochrome P450 activity can alter pharmacokinetics .
- Experimental design : Use of isotopically labeled analogs (e.g., ¹⁴C-tagged) to track distribution and metabolite formation in animal models .
Contradictions often require orthogonal assays (e.g., microsomal stability tests) to reconcile mechanistic hypotheses .
Basic: What are the common substitution reactions involving the chloro group in this compound, and how do they affect its physicochemical properties?
Methodological Answer:
- Nucleophilic substitution : Reacting with amines (e.g., diethylamine) or thiols to form analogs with altered polarity and bioactivity .
- Hydrolysis : Under acidic/basic conditions, yields 2,6-dimethylaniline derivatives, impacting solubility (logP increases by ~1.5 units) .
- Catalytic coupling : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups, enhancing π-π stacking in crystal lattices .
Reaction monitoring via TLC or HPLC ensures intermediate stability and product homogeneity .
Advanced: How does the compound's structural rigidity, influenced by the carbamoyl methyl group, affect its pharmacokinetic profile?
Methodological Answer:
- Conformational analysis : X-ray data (via SHELXL ) reveals restricted rotation around the carbamoyl bond, reducing entropic penalties during target binding .
- Membrane permeability : The methylene spacer enhances flexibility, improving blood-brain barrier penetration compared to rigid analogs .
- Metabolic susceptibility : The carbamoyl group resists esterase hydrolysis, increasing half-life in vivo compared to ester-based derivatives .
Comparative studies with tocainide (a rigid analog) highlight trade-offs between stability and target engagement .
Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-liquid extraction : Separates unreacted amines using ethyl acetate/water phases .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC) .
- Flash chromatography : Silica gel (hexane/ethyl acetate gradient) resolves regioisomers .
Industrial-scale methods may employ continuous-flow systems for cost efficiency .
Advanced: What mechanistic insights explain the compound's antiarrhythmic activity in preclinical models?
Methodological Answer:
- Sodium channel blockade : Voltage-clamp assays show use-dependent inhibition of NaV1.5, similar to lidocaine .
- Metabolite profiling : LC-MS identifies active metabolites (e.g., dechlorinated derivatives) contributing to prolonged efficacy .
- Cardiotoxicity screening : Langendorff heart models assess QT prolongation risks, requiring dose adjustments for therapeutic index optimization .
Basic: How is the compound’s stability under varying pH and temperature conditions assessed?
Methodological Answer:
- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (37°C, 24h) and monitor decomposition via HPLC .
- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (>200°C for crystalline forms) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation products under ICH Q1B guidelines .
Advanced: What strategies resolve contradictions in crystallographic data between computational predictions and experimental results?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
